molecular formula C9H10O2S B1324359 1-Thien-2-ylcyclobutanecarboxylic acid CAS No. 202737-33-5

1-Thien-2-ylcyclobutanecarboxylic acid

Cat. No. B1324359
M. Wt: 182.24 g/mol
InChI Key: ZSEXSJBRGWJIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thien-2-ylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . The IUPAC name for this compound is 1-(2-thienyl)cyclobutanecarboxylic acid . It is typically used for research purposes .


Physical And Chemical Properties Analysis

1-Thien-2-ylcyclobutanecarboxylic acid has a molecular weight of 182.24 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.

Scientific Research Applications

  • Synthesis of PARP-1 Inhibitors

    • 1-Thien-2-ylcyclobutanecarboxylic acid derivatives have been used in the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine, a valuable scaffold for PARP-1 inhibitors. These compounds hold potential in pharmacological applications (Shipilovskikh & Rubtsov, 2019).
  • HIV-1 Ribonuclease H Inhibition

    • Derivatives of 1-Thien-2-ylcyclobutanecarboxylic acid, like the thiophene diketo acid, have been identified to selectively inhibit HIV-1 Ribonuclease H without impacting DNA polymerization. This reveals its potential as a targeted inhibitor in HIV treatment (Shaw-Reid et al., 2003).
  • Synthesis of Pyrroles and Bithiophenes

    • The compound has been utilized in the synthesis of 1-Aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, indicating its usefulness in creating structurally diverse heterocycles (Raposo et al., 2005).
  • Thioacetalization in Organic Synthesis

    • Studies show its application in odorless thioacetalization of carbonyl compounds, demonstrating its utility in organic synthesis processes (Yu et al., 2005).
  • Intramolecular Diels-Alder Vinylthiophen Reaction

    • It's instrumental in the intramolecular Diels-Alder vinylthiophen reaction, which is crucial for forming thieno[2,3-f]isoindole-4-carboxylic acids. This highlights its role in synthesizing complex organic structures (Horak et al., 2017).
  • Potential Antitumor Applications

    • Derivatives of 1-Thien-2-ylcyclobutanecarboxylic acid have been studied for their photophysical properties and potential antitumor applications, especially in the context of nanoliposome drug delivery systems (Carvalho et al., 2013).

properties

IUPAC Name

1-thiophen-2-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h1,3,6H,2,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEXSJBRGWJIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thien-2-ylcyclobutanecarboxylic acid

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